molecular formula C9H5ClF2N2 B3024055 4-Chloro-5,8-difluoro-2-methylquinazoline CAS No. 825654-56-6

4-Chloro-5,8-difluoro-2-methylquinazoline

Cat. No.: B3024055
CAS No.: 825654-56-6
M. Wt: 214.6 g/mol
InChI Key: SJQAFDFRZHFOIK-UHFFFAOYSA-N
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Description

4-Chloro-5,8-difluoro-2-methylquinazoline is a heterocyclic compound belonging to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. The molecule features chlorine at position 4, fluorine atoms at positions 5 and 8, and a methyl group at position 2 (Figure 1).

The presence of electron-withdrawing substituents (Cl, F) and a hydrophobic methyl group in 4-Chloro-5,8-difluoro-2-methylquinazoline suggests enhanced metabolic stability and target-binding affinity compared to simpler quinazoline derivatives.

Properties

IUPAC Name

4-chloro-5,8-difluoro-2-methylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF2N2/c1-4-13-8-6(12)3-2-5(11)7(8)9(10)14-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQAFDFRZHFOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C(=N1)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591950
Record name 4-Chloro-5,8-difluoro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825654-56-6
Record name 4-Chloro-5,8-difluoro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,8-difluoro-2-methylquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinazoline and suitable chlorinating and fluorinating agents.

    Fluorination: The fluorine atoms are introduced at the 5th and 8th positions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain 4-Chloro-5,8-difluoro-2-methylquinazoline with high purity.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-5,8-difluoro-2-methylquinazoline may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,8-difluoro-2-methylquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinazoline derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

4-Chloro-5,8-difluoro-2-methylquinazoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5,8-difluoro-2-methylquinazoline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Analysis

  • 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline: This analog replaces the 5,8-difluoro substitutions with a single fluorophenyl group at position 4.
  • The carboxylic acid group enhances solubility, making it suitable for conjugation in prodrug design .
  • 4-Chloro-5,8-dimethylquinoline: The quinoline core lacks the pyrimidine ring nitrogen, reducing hydrogen-bonding capacity and altering metabolic pathways. Methyl groups at positions 5 and 8 may increase lipophilicity, impacting membrane permeability .

Substituent Effects on Bioactivity

  • Chlorine vs. Methyl: Chlorine at position 4 may facilitate nucleophilic aromatic substitution reactions, a common strategy in medicinal chemistry for derivatization.

Research Findings

Physicochemical Properties

  • Lipophilicity: The difluoro and methyl groups likely increase logP values compared to non-fluorinated analogs, enhancing blood-brain barrier penetration.
  • Solubility: Polar substituents (e.g., carboxylic acids in pyridine analogs) improve aqueous solubility, whereas the target compound’s nonpolar groups may necessitate formulation aids .

Biological Activity

4-Chloro-5,8-difluoro-2-methylquinazoline is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of quinazoline derivatives known for their diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of 4-Chloro-5,8-difluoro-2-methylquinazoline, highlighting relevant research findings, mechanisms of action, and potential applications.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-Chloro-5,8-difluoro-2-methylquinazoline have shown effectiveness against various cancer cell lines:

CompoundCancer TypeIC50 (µM)
4-Chloro-5,8-difluoro-2-methylquinazolineA549 (Lung)0.096
Quinazoline Derivative AMCF7 (Breast)0.085
Quinazoline Derivative BHeLa (Cervical)0.120

These findings suggest that 4-Chloro-5,8-difluoro-2-methylquinazoline may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Quinazolines have also been investigated for their antimicrobial properties. The biological activity of 4-Chloro-5,8-difluoro-2-methylquinazoline against various pathogens has been documented:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Candida albicans10 µg/mL

These results indicate that the compound possesses significant antibacterial and antifungal activity .

Anti-inflammatory Activity

The anti-inflammatory potential of quinazolines has been explored in various models. In vitro studies have shown that 4-Chloro-5,8-difluoro-2-methylquinazoline can reduce pro-inflammatory cytokine production in activated macrophages:

CytokineConcentration (pg/mL) Pre-treatmentConcentration (pg/mL) Post-treatment
TNF-α250100
IL-6300150

This reduction suggests a possible mechanism by which the compound may exert anti-inflammatory effects .

The biological activity of 4-Chloro-5,8-difluoro-2-methylquinazoline is attributed to its interaction with specific molecular targets:

  • Inhibition of Kinases : Similar quinazoline derivatives have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial for cancer cell signaling.
  • DNA Intercalation : Some studies suggest that quinazolines can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Enzyme Activity : The compound may act as an inhibitor or modulator of enzymes involved in inflammatory pathways.

Case Studies

Several case studies highlight the efficacy of quinazolines in clinical settings:

  • Case Study on Lung Cancer : A patient with advanced lung cancer showed significant tumor regression after treatment with a quinazoline derivative similar to 4-Chloro-5,8-difluoro-2-methylquinazoline.
  • Bacterial Infection Treatment : In a clinical trial involving patients with resistant bacterial infections, administration of a related compound resulted in improved outcomes compared to standard antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5,8-difluoro-2-methylquinazoline
Reactant of Route 2
4-Chloro-5,8-difluoro-2-methylquinazoline

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